

Application Notes and Protocols for Fluorophore Labeling of RG14620

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Compound of Interest		
Compound Name:	RG14620	
Cat. No.:	B8022508	Get Quote

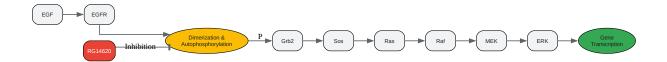
A Note on Compound Identification: The designation "**RG14620**" is associated with two distinct small molecules in scientific literature and commercial databases: an EGFR inhibitor (Tyrphostin AG 1478, C₁₄H₈Cl₂N₂)[1][2] and a CRAC channel inhibitor, CM4620 (Zegocractin, C₁₉H₁₁ClF₃N₃O₃), developed by CalciMedica.[3][4][5] To provide a comprehensive resource, this document presents labeling strategies for both compounds. Researchers should verify the chemical identity of their specific "**RG14620**" before proceeding.

Part 1: Labeling of RG14620 (Tyrphostin AG 1478) Derivative Introduction

RG14620, a Tyrphostin-class inhibitor of the Epidermal Growth Factor Receptor (EGFR), is a valuable tool for studying cellular signaling pathways. Fluorescent labeling of this molecule enables researchers to visualize its subcellular localization, track its binding to EGFR, and perform high-content screening assays. Direct labeling of the parent **RG14620** molecule is challenging due to the lack of readily reactive functional groups. Therefore, this protocol outlines the labeling of a hypothetical derivative, **RG14620**-COOH, which incorporates a carboxylic acid linker for conjugation to amine-reactive fluorophores.

Signaling Pathway of EGFR

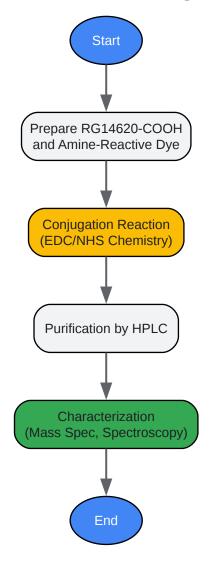




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Caption: EGFR signaling pathway and the inhibitory action of RG14620.

Experimental Workflow for Labeling RG14620-COOH



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Caption: Workflow for labeling RG14620-COOH with an amine-reactive fluorophore.

Quantitative Data: Representative Amine-Reactive

Fluorophores

Fluorophore	Excitation (nm)	Emission (nm)	Quantum Yield	Molar Extinction Coefficient (cm ⁻¹ M ⁻¹)
Fluorescein- amine	494	518	0.92	72,000
Rhodamine B- amine	543	565	0.31	106,000
Cy5-amine	649	670	0.28	250,000
IRDye 800CW- amine	774	794	0.08	240,000

Protocol: Labeling of RG14620-COOH with an Amine-Reactive Fluorophore

Materials:

- RG14620-COOH
- Amine-reactive fluorophore (e.g., Fluorescein-amine, Cy5-amine)
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF)
- Triethylamine (TEA)



- Reverse-phase High-Performance Liquid Chromatography (HPLC) system
- Mass spectrometer
- UV-Vis spectrophotometer
- Fluorometer

Procedure:

- Preparation of Activated RG14620-COOH:
 - Dissolve RG14620-COOH (1 equivalent) in anhydrous DMF.
 - Add NHS (1.2 equivalents) and EDC (1.2 equivalents).
 - Stir the reaction mixture at room temperature for 2 hours to form the NHS ester.
- Conjugation Reaction:
 - In a separate vial, dissolve the amine-reactive fluorophore (1.5 equivalents) in anhydrous DMF.
 - Add a catalytic amount of TEA to the fluorophore solution.
 - Slowly add the activated RG14620-NHS ester solution to the fluorophore solution.
 - Stir the reaction mixture overnight at room temperature, protected from light.
- Purification:
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Once the reaction is complete, concentrate the mixture under reduced pressure.
 - Purify the crude product by reverse-phase HPLC using a suitable gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).
 - Collect the fractions containing the fluorescently labeled RG14620.



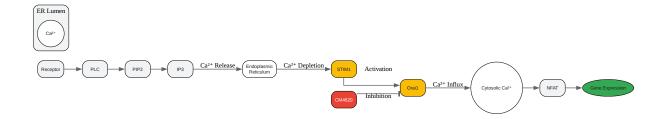
· Characterization:

- Confirm the identity of the labeled product by mass spectrometry.
- Determine the concentration of the labeled RG14620 by measuring its absorbance at the fluorophore's excitation maximum.
- Measure the fluorescence emission spectrum to confirm the photophysical properties of the conjugate.

Part 2: Labeling of CM4620 (Zegocractin) Derivative Introduction

CM4620 (Zegocractin) is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, which plays a crucial role in the immune response and inflammatory diseases. Fluorescently labeled CM4620 is an invaluable tool for studying its mechanism of action, cellular uptake, and target engagement. Due to the absence of easily conjugatable groups on the parent molecule, this protocol describes the labeling of a hypothetical derivative, CM4620-NH₂, which incorporates an amine linker for reaction with amine-reactive fluorophores.

Signaling Pathway of CRAC Channel

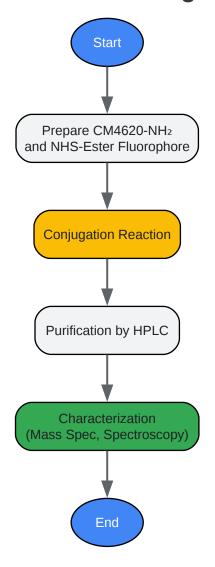




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Caption: CRAC channel signaling pathway and the inhibitory action of CM4620.

Experimental Workflow for Labeling CM4620-NH2



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Caption: Workflow for labeling CM4620-NH2 with an NHS-ester fluorophore.

Quantitative Data: Representative NHS-Ester Fluorophores



Fluorophore	Excitation (nm)	Emission (nm)	Quantum Yield	Molar Extinction Coefficient (cm ⁻¹ M ⁻¹)
FITC (Fluorescein isothiocyanate)	494	518	0.92	72,000
TRITC (Tetramethylrhod amine isothiocyanate)	557	576	0.23	85,000
Cy5-NHS Ester	649	670	0.28	250,000
Alexa Fluor 750 NHS Ester	749	775	0.12	270,000

Protocol: Labeling of CM4620-NH₂ with an NHS-Ester Fluorophore

Materials:

- CM4620-NH₂
- NHS-Ester functionalized fluorophore (e.g., FITC, Cy5-NHS Ester)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Reverse-phase High-Performance Liquid Chromatography (HPLC) system
- Mass spectrometer
- UV-Vis spectrophotometer
- Fluorometer



Procedure:

- Preparation of Reagents:
 - Dissolve CM4620-NH2 (1 equivalent) in anhydrous DMF or DMSO.
 - Dissolve the NHS-Ester fluorophore (1.1 equivalents) in anhydrous DMF or DMSO.
- · Conjugation Reaction:
 - To the CM4620-NH2 solution, add TEA or DIPEA (2-3 equivalents).
 - Slowly add the NHS-Ester fluorophore solution to the CM4620-NH2 solution with stirring.
 - Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.

Purification:

- Monitor the reaction by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with a small amount of water.
- Purify the labeled product using reverse-phase HPLC with a gradient of water and acetonitrile containing 0.1% TFA.
- Collect and pool the fractions containing the desired product.

Characterization:

- Verify the molecular weight of the fluorescently labeled CM4620 using mass spectrometry.
- Calculate the degree of labeling by measuring the absorbance of the fluorophore and the small molecule (if it has a distinct absorbance).
- Confirm the fluorescence properties by measuring the excitation and emission spectra.



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